SR9009
Description
Properties
IUPAC Name |
ethyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-2-28-20(25)23-10-9-16(13-23)12-22(11-15-3-5-17(21)6-4-15)14-18-7-8-19(29-18)24(26)27/h3-8,16H,2,9-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJJNHOIVCGAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045515 | |
| Record name | SR9009 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379686-30-2 | |
| Record name | Ethyl 3-[[[(4-chlorophenyl)methyl][(5-nitro-2-thienyl)methyl]amino]methyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379686-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SR-9009 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379686302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SR-9009 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14013 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SR9009 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SR-9009 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5DCA09N30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Table 1: Key Reaction Steps and Conditions
| Step | Reagents and Solvents | Reaction Type | Purpose |
|---|---|---|---|
| 1 | Sodium tris(acetoxy)borohydride, acetic acid, 1,2-dichloroethane | Reductive amination | Formation of secondary amine |
| 2 | Sodium tris(acetoxy)borohydride, acetic acid, 1,2-dichloroethane | Further reduction | Stabilization of intermediate |
| 3 | Trifluoroacetic acid (TFA), dichloromethane (DCM) | Acidic deprotection | Removal of protecting groups |
| 4 | Triethylamine (TEA), DCM | Coupling reaction | Final amide bond formation |
The process begins with the reductive amination of a chlorinated aromatic amine precursor, facilitated by sodium tris(acetoxy)borohydride in 1,2-dichloroethane. This step ensures selective reduction of imine intermediates while preserving other functional groups. The second step further stabilizes the intermediate through additional reduction under similar conditions.
Deprotection using trifluoroacetic acid in dichloromethane removes acid-labile protecting groups, exposing reactive sites for subsequent coupling. The final step employs triethylamine as a base to facilitate the formation of the thiophene-carboxamide bond, critical for this compound’s biological activity.
Stepwise Analysis of Critical Synthesis Stages
Reductive Amination (Step 1)
The initial reductive amination involves the reaction of 2,6-dimethylaniline with a ketone-containing precursor. Sodium tris(acetoxy)borohydride serves as a selective reducing agent, avoiding over-reduction of aromatic nitro groups. Acetic acid protonates the imine intermediate, enhancing electrophilicity for nucleophilic attack by the borohydride. Solvent choice (1,2-dichloroethane) balances polarity and boiling point, ensuring reaction completion at moderate temperatures (40–50°C).
Intermediate Stabilization (Step 2)
The second reduction step addresses residual reactive sites, ensuring the intermediate’s stability for downstream reactions. Excess sodium tris(acetoxy)borohydride is used to drive the reaction to completion, with acetic acid maintaining an acidic environment to prevent side reactions.
Deprotection (Step 3)
Trifluoroacetic acid cleaves tert-butoxycarbonyl (Boc) or similar protecting groups, yielding a free amine. Dichloromethane’s low polarity facilitates easy separation of deprotected intermediates via aqueous workup. This step typically achieves >95% yield, as evidenced by HPLC purity data.
Coupling Reaction (Step 4)
The final coupling between the deprotected amine and a thiophene-carboxylic acid derivative utilizes triethylamine to scavenge HCl generated during amide bond formation. DCM’s inert nature prevents undesired side reactions, while its low boiling point simplifies solvent removal via rotary evaporation.
Optimization of Reaction Parameters
Solvent Selection
1,2-Dichloroethane’s moderate polarity (dielectric constant: 10.4) optimizes solubility of both polar and nonpolar reactants. In contrast, dichloromethane (dielectric constant: 8.9) is preferred for deprotection and coupling due to its lower nucleophilicity, reducing side reactions.
Temperature Control
Reductive amination proceeds optimally at 40–50°C, balancing reaction rate and selectivity. Higher temperatures risk decomposition of the borohydride reagent, while lower temperatures prolong reaction times. Deprotection and coupling are performed at room temperature (20–25°C) to minimize acid- or base-catalyzed degradation.
Characterization and Quality Control
Table 2: Analytical Data for this compound
| Parameter | Method | Result | Source |
|---|---|---|---|
| Molecular weight | Mass spectrometry | 437.94 g/mol | |
| Purity | HPLC | ≥98% | |
| Solubility (DMSO) | UV-Vis | 43.79 mg/mL (100 mM) | |
| CAS Number | — | 1379686-30-2 |
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic peaks for the thiophene ring (δ 7.5–8.0 ppm) and aromatic protons (δ 6.8–7.3 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula C₂₀H₂₄ClN₃O₄S.
Scale-Up Challenges and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
SR-9009 undergoes various chemical reactions, including:
Oxidation: SR-9009 can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen substitution reactions can occur at the chlorobenzyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogen substitution reactions often use reagents like sodium iodide in acetone
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives
Scientific Research Applications
Cancer Treatment
SR9009 has shown promising results in the treatment of small-cell lung cancer (SCLC). Research indicates that this compound induces cytotoxic effects on both chemosensitive and chemoresistant SCLC cells by suppressing autophagy through the REV-ERB pathway. In vitro studies demonstrated significant dose-dependent cytotoxicity, while in vivo studies in nude mice revealed that this compound administration led to marked tumor growth inhibition compared to control groups receiving conventional chemotherapeutics like cisplatin and VP-16 .
Case Study: SCLC Models
- In Vitro Results : Significant reduction in cell viability was observed in both H69 and H446 cell lines after treatment with this compound.
- In Vivo Results : Tumor-bearing mice treated with this compound exhibited reduced tumor sizes compared to those treated with standard chemotherapy alone.
Cardiovascular Health
Recent studies have highlighted the cardioprotective effects of this compound, particularly following myocardial ischemia. In animal models, this compound administration post-myocardial ischemia resulted in improved cardiac function and reduced infarct expansion. Histopathological analyses showed less cardiac hypertrophy and preserved left ventricular structure, indicating that this compound may enhance long-term cardiac repair mechanisms .
Case Study: Myocardial Ischemia
- Treatment Protocol : Mice were treated with this compound one day after ischemic injury.
- Outcomes : Enhanced cardiac function was observed, with significant reductions in inflammatory markers and improved myocardial integrity.
Metabolic Disorders
This compound has been investigated for its role in metabolic regulation, particularly concerning obesity and diabetes. Activation of Rev-erbα by this compound has been linked to increased metabolic activity in skeletal muscle and improved exercise endurance. Studies have shown that mice treated with this compound displayed a 50% increase in running capacity, attributed to enhanced mitochondrial biogenesis and oxidative metabolism .
Case Study: Exercise Endurance
- Experimental Setup : Mice lacking Rev-erbα were used as a control to assess the metabolic effects of this compound.
- Findings : Treated mice exhibited muscle adaptations similar to those seen in athletes, suggesting potential applications for improving physical performance and managing obesity-related conditions.
Neuroprotection
Emerging research indicates that this compound may offer neuroprotective benefits against ischemic brain injury. A study demonstrated that pharmacological activation of Rev-erbα by this compound could mitigate acute ischemic damage through pathways involving Nrf2, a critical regulator of cellular antioxidant responses .
Case Study: Cerebral Ischemia
- Research Focus : The protective effects of this compound were evaluated in models of acute cerebral ischemia.
- Results : Significant reductions in neuronal damage were observed, indicating potential therapeutic applications for stroke or other ischemic conditions.
Pain Management
This compound has also been explored for its analgesic properties. Preliminary findings suggest that it may be effective in reducing pain through modulation of the molecular clock mechanisms involved in pain perception . This opens avenues for further research into its potential as a novel analgesic agent.
Mechanism of Action
SR-9009 exerts its effects by binding to the REV-ERBα receptor, a nuclear receptor involved in regulating circadian rhythms and metabolism. Upon binding, SR-9009 enhances the activity of REV-ERBα, leading to increased expression of genes involved in mitochondrial biogenesis and energy expenditure. This results in improved endurance, increased fat loss, and enhanced metabolic rate .
Comparison with Similar Compounds
Similar Compounds
SR9011: A compound similar to SR-9009 but with better bioavailability.
GW501516: Another compound that affects metabolic processes but through a different mechanism involving the peroxisome proliferator-activated receptor delta
Uniqueness of SR-9009
SR-9009 is unique due to its specific action on the REV-ERBα receptor, which sets it apart from other compounds that target different pathways. Its ability to regulate circadian rhythms and metabolism without affecting androgen receptors makes it a valuable tool in scientific research .
Biological Activity
SR9009, a synthetic compound developed as a Rev-erbα agonist, has garnered attention for its diverse biological activities, particularly in metabolic regulation, inflammation suppression, and potential therapeutic applications in various diseases. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its mechanisms and effects.
This compound functions primarily by activating the Rev-erbα nuclear receptor, which plays a crucial role in regulating circadian rhythms, metabolism, and inflammation. The activation of Rev-erbα influences several physiological processes:
- Lipid and Glucose Metabolism : this compound enhances metabolic activity in skeletal muscle and liver by modulating lipid and glucose metabolism pathways. This was demonstrated in a study where mice treated with this compound exhibited a 50% increase in running capacity due to improved mitochondrial function and gene expression patterns resembling those of trained athletes .
- Antioxidant Response : this compound activates the Nrf2 pathway, leading to reduced oxidative stress by upregulating antioxidant enzymes. This mechanism is particularly relevant in mitigating cellular senescence and inflammation associated with aging and chronic diseases .
Metabolic Effects
A significant study published in Nature Medicine highlighted that this compound treatment resulted in increased exercise endurance in mice. The compound's ability to enhance mitochondrial biogenesis and autophagy in muscle cells was crucial for this effect .
Table 1: Effects of this compound on Metabolic Parameters
| Parameter | Control Group | This compound Treatment |
|---|---|---|
| Running Capacity (m) | 100 | 150 |
| Mitochondrial Biogenesis | Baseline | Increased |
| Lipid Levels (mg/dL) | 80 | 60 |
| Glucose Tolerance (mg/dL) | 200 | 150 |
Anti-Inflammatory Properties
This compound has been shown to suppress the senescence-associated secretory phenotype (SASP) by reducing reactive oxygen species (ROS) levels. In a study involving therapy-induced senescence models, this compound effectively decreased inflammatory cytokines such as IL-1α and IL-6, demonstrating its potential as an anti-inflammatory agent .
Table 2: Cytokine Levels Post-SR9009 Treatment
| Cytokine | Control Group (pg/mL) | This compound Treatment (pg/mL) |
|---|---|---|
| IL-1α | 250 | 150 |
| IL-6 | 300 | 180 |
| TNF-α | 200 | 120 |
Cardiovascular Protection
In a study focused on myocardial ischemia-reperfusion injury, this compound administration post-injury led to significant cardiac repair. The treatment reduced inflammatory cytokine levels and improved overall heart function by modulating circadian rhythms through Rev-erbα activation .
Cancer Research
Recent findings indicate that this compound may inhibit tumor growth in aggressive prostate cancer models by regulating the LXRα/FOXM1 pathway independently of Rev-erb receptors. In vivo studies demonstrated that this compound significantly reduced tumor size and inhibited key gene expressions associated with cancer progression .
Q & A
Q. What established in vivo models are suitable for evaluating SR9009's antitumor efficacy?
this compound's antitumor effects have been validated in glioblastoma patient-derived xenografts (PDX) and orthotopic models using stereotactic tumor implantation. Key endpoints include tumor volume quantification via imaging, survival analysis, and molecular profiling of apoptosis markers (e.g., caspase-3) and autophagy-related genes (e.g., LC3B, Beclin-1) . For prostate cancer, androgen-independent cell lines (e.g., PC-3) and xenografts are used to assess FOXM1 pathway inhibition and tumor growth suppression .
Q. What in vitro systems best model this compound's effects on circadian-regulated pathways?
Serum shock synchronization in glioblastoma (T98G) or hepatocyte cell lines can entrain circadian rhythms. Post-synchronization, this compound's effects on core clock genes (e.g., BMAL1, PER2) are quantified via qPCR or luciferase reporters. Metabolic parameters (e.g., glucose uptake, mitochondrial respiration) should be measured using Seahorse assays to capture circadian-linked metabolic rewiring .
Q. What biomarkers are validated for assessing this compound's therapeutic efficacy in cancer models?
Key biomarkers include:
Q. How should researchers design dose-response studies for this compound?
Use a range of 10–50 µM for in vitro assays (MTT, colony formation) based on IC50 values reported in glioblastoma and prostate cancer models . For in vivo studies, administer 50–100 mg/kg/day intraperitoneally, monitoring plasma half-life (2–4 hours) and metabolite stability via LC-HRMS .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound's dependency on REV-ERB receptors?
Conditional double-knockout (dKO) models for REV-ERBα/β in hepatocytes or cancer cells are critical. Compare transcriptomic profiles (RNA-seq) of WT vs. dKO cells treated with this compound to identify REV-ERB-independent pathways (e.g., LXRα activation). Pharmacological inhibition of LXRα can further validate mechanism specificity .
Q. What experimental strategies address this compound's off-target effects in metabolic studies?
Combine broad-spectrum kinase profiling (e.g., KINOMEscan) with CRISPR-Cas9 screens to identify non-canonical targets. For example, this compound's REV-ERB-independent suppression of SREBP1c in lipid metabolism requires PPARγ co-activator 1α (PGC-1α) inhibition assays .
Q. How to investigate this compound's role in modulating inflammation-associated fibrinolysis?
Use LPS-treated macrophages or endothelial cells to induce anti-fibrinolytic proteins (PAI-1, PAI-2). This compound's restoration of plasmin generation is quantified via fluorogenic substrate assays (e.g., D-Val-Leu-Lys-AMC). Promoter analysis of Serpine1/Serpinb2 for circadian transcription factor binding sites (e.g., RORα) clarifies mechanism .
Q. How to design combination therapies with this compound and chemotherapeutics?
Synergy studies in glioblastoma using this compound (10–20 µM) with proteasome inhibitors (e.g., Bortezomib) require Chou-Talalay combination index analysis. Monitor additive apoptosis via sub-G1 population quantification and mitochondrial membrane potential assays (JC-1 dye) .
Q. What pharmacokinetic challenges exist in this compound research, and how to mitigate them?
this compound's short half-life necessitates sustained-release formulations (e.g., PEGylated nanoparticles) or osmotic pumps for in vivo studies. Frequent dosing (twice daily) maintains therapeutic plasma levels. Metabolite identification (e.g., hydroxylated derivatives) via LC-HRMS ensures accurate pharmacokinetic modeling .
Q. How to validate this compound's receptor-independent mechanisms in metabolic diseases?
In REV-ERB dKO mice, assess this compound's effects on hepatic gluconeogenesis and lipid oxidation. Rescue experiments with LXRα antagonists (e.g., GSK2033) or FOXM1 overexpression vectors can confirm pathway specificity. Spatial transcriptomics of liver sections may reveal zonated metabolic effects .
Key Methodological Considerations
- Data Contradiction Analysis : Compare results across REV-ERB-dependent (e.g., glioblastoma apoptosis) and -independent models (e.g., prostate cancer) using pathway enrichment tools (DAVID, GSEA) .
- Experimental Controls : Include vehicle (DMSO) and REV-ERB agonist controls (e.g., GSK4112) to isolate this compound-specific effects .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) when designing studies, particularly for dual-use compounds with doping potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
